

THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH molecular weight and formula

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Compound of Interest

Compound Name: *THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH*

Cat. No.: *B10819688*

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In-Depth Technical Guide: THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of **THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH**, a key linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH is a heterobifunctional linker containing a pyrrolidine ring system, a polyethylene glycol (PEG) spacer, and protecting groups (Boc and THP) that facilitate its use in multi-step organic synthesis.

Property	Value	Source(s)
Molecular Formula	C23H43NO9	[1]
Molecular Weight	477.60 g/mol	[1]
IUPAC Name	tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate	[1][2]
CAS Number	2378261-80-2	[1]

Synthesis Protocol

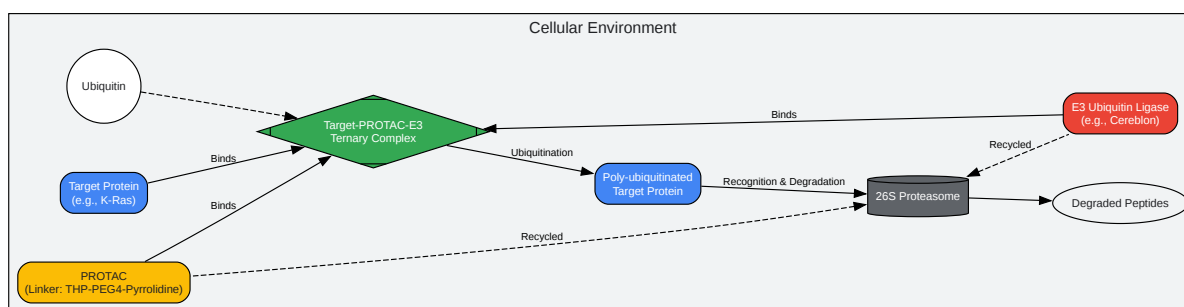
A detailed, publicly available, step-by-step synthesis protocol for **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH** is not readily found in the searched literature. However, based on the synthesis of its precursors and related molecules, a plausible synthetic route can be proposed. This would likely involve a multi-step process:

- **Protection of a Hydroxypyrrolidine Precursor:** The synthesis would likely start with a commercially available chiral hydroxypyrrolidine derivative, such as (2S,4R)-4-hydroxy-L-proline. The amine group would be protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid would be reduced to a hydroxymethyl group.
- **Preparation of the PEG Linker:** A tetraethylene glycol (PEG4) chain would be mono-protected with a tetrahydropyranyl (THP) group on one end, leaving a free hydroxyl group on the other for subsequent coupling.
- **Etherification Reaction:** The Boc-protected pyrrolidine derivative with a free hydroxyl group at the 4-position would then be reacted with the mono-THP-protected PEG4 linker, typically under Williamson ether synthesis conditions (a strong base like sodium hydride in an aprotic solvent like THF).
- **Purification:** The final product would be purified using standard chromatographic techniques, such as column chromatography, to isolate the desired **THP-PEG4-Pyrrolidine(N-Boc)-CH2OH**.

Application in PROTAC-Mediated K-Ras Degradation

THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH serves as a crucial linker in the synthesis of PROTACs designed to target the oncoprotein K-Ras for degradation. The linker connects a ligand that binds to an E3 ubiquitin ligase (such as Cereblon or VHL) to a ligand that binds to K-Ras. This ternary complex formation facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome.

PROTAC-Mediated Protein Degradation Pathway



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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocol: Cellular K-Ras Degradation Assay

To assess the efficacy of a PROTAC synthesized using **THP-PEG4-Pyrrolidine(N-Boc)-CH₂OH** in degrading K-Ras, a Western blot-based cellular degradation assay can be performed.

Objective: To quantify the reduction in cellular K-Ras protein levels following treatment with a K-Ras targeting PROTAC.

Materials:

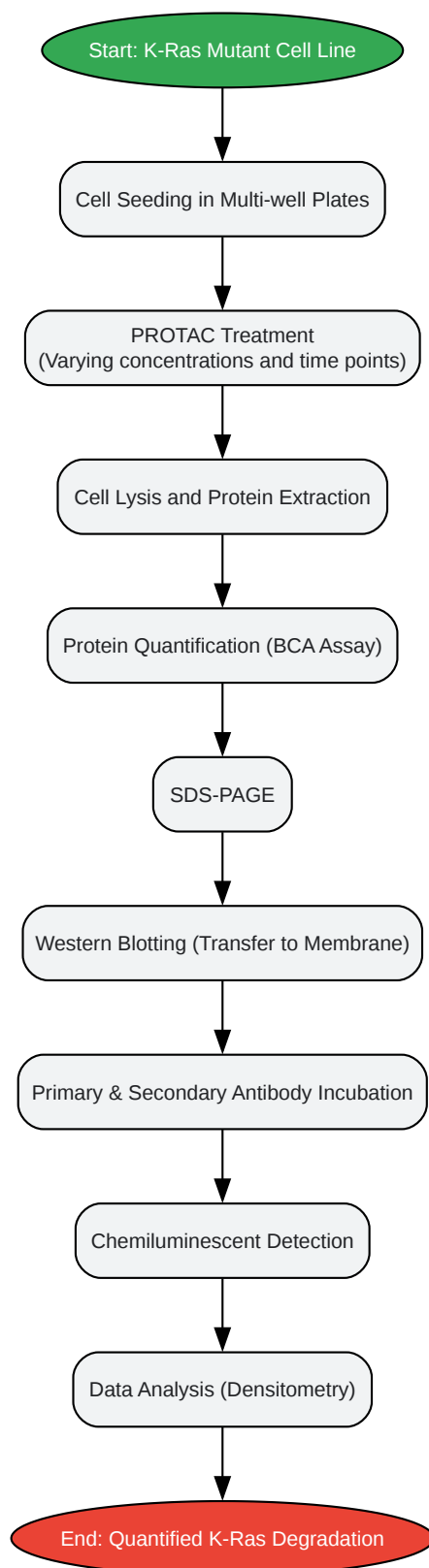
- Cancer cell line expressing the target K-Ras mutant (e.g., MIA PaCa-2 for KRAS G12C).
- Cell culture medium and supplements.
- The K-Ras targeting PROTAC.
- DMSO (vehicle control).
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and running buffer.
- Transfer buffer and nitrocellulose or PVDF membranes.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies: anti-K-Ras and anti-loading control (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system for chemiluminescence detection.

Procedure:

- Cell Seeding: Plate the K-Ras mutant cancer cells in multi-well plates and allow them to adhere overnight.
- PROTAC Treatment: Treat the cells with various concentrations of the K-Ras PROTAC. Include a vehicle-only (DMSO) control. Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours).

- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentrations and prepare samples with Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
 - Wash the membrane again and apply the ECL substrate.
- Imaging and Analysis:
 - Capture the chemiluminescent signal using an imaging system.
 - Strip the membrane and re-probe with the loading control antibody to confirm equal protein loading.
 - Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the corresponding loading control band intensity.
 - Calculate the percentage of K-Ras degradation for each PROTAC concentration relative to the vehicle control.

Experimental Workflow for K-Ras Degradation Assay



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Caption: Workflow for a Western blot-based K-Ras degradation assay.

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